molecular formula C22H32O3 B1681276 Testosterone propionate CAS No. 57-85-2

Testosterone propionate

Cat. No.: B1681276
CAS No.: 57-85-2
M. Wt: 344.5 g/mol
InChI Key: PDMMFKSKQVNJMI-BLQWBTBKSA-N
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Description

Testosterone propionate is a synthetic androgen and anabolic steroid. It is an esterified form of testosterone, specifically the 17β propionate ester of testosterone. This compound is known for its relatively short half-life and rapid onset of action compared to other testosterone esters. It was first introduced for medical use in 1937 and has been used primarily in the treatment of low testosterone levels in men and certain types of breast cancer in women .

Mechanism of Action

Target of Action

Testosterone propionate, like other androgens, primarily targets the androgen receptors (AR) . These receptors are found in various tissues throughout the body, including muscle, bone, and reproductive tissues . The binding of this compound to these receptors can induce the production of proteins related to male sexual development .

Mode of Action

This compound binds to the androgen receptor, forming a ligand-receptor complex . This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to various physiological effects such as increased muscle strength, hair growth, and the development of male secondary sexual characteristics .

Biochemical Pathways

This compound is synthesized from cholesterol via a progesterone intermediate . The hypothalamus produces gonadotropin-releasing hormone (GnRH), which acts on the anterior pituitary to increase the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH then acts on the Leydig cells in the testes, causing them to produce testosterone . Once in the bloodstream, this compound is rapidly hydrolyzed into free testosterone . Testosterone is then metabolized to 17-keto steroids through two different pathways. The major active metabolites are estradiol and dihydrotestosterone (DHT) .

Pharmacokinetics

This compound is administered via intramuscular injection . It has a very high bioavailability when administered intramuscularly . The elimination half-life of this compound when administered intramuscularly is approximately 0.8 days (~20 hours) . It is metabolized in the liver and excreted in the urine .

Result of Action

The primary benefit of this compound is its ability to quickly elevate testosterone levels in the body, providing a rapid response in patients who need immediate hormone regulation . Users often report increased energy, improved muscle mass, and a better overall sense of well-being . At the cellular level, this compound can induce morphological transformations and affect the structure and function of the penile corpus cavernosum .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of this compound. For example, men who grow up with high exposure to infectious diseases are more likely to have lower levels of testosterone later in life . Furthermore, the environment can also influence the production of testosterone .

Biochemical Analysis

Biochemical Properties

Testosterone propionate interacts with various enzymes, proteins, and other biomolecules. It is rapidly hydrolyzed into free testosterone in plasma . The major active metabolites of this compound are estradiol and dihydrotestosterone (DHT) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has strong androgenic effects and moderate anabolic effects, which make it useful for producing masculinization .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It also influences the expression of various regulatory proteins involved in glycolysis, glycogen synthesis, and lipid and cholesterol metabolism .

Temporal Effects in Laboratory Settings

This compound presents a slow absorption from the intramuscular site of administration due to the presence of the less polar ester group . Its effects over time in laboratory settings include its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, BPH is induced in rats by subcutaneous injection of this compound (3mg/kg per day) after castration . High doses of this compound (20 mg/kg) cause pronounced proliferative and hemodynamic disorders in the dorsolateral gland .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 17-keto steroids through two different pathways . The major active metabolites are estradiol and dihydrotestosterone (DHT) .

Transport and Distribution

This compound is rapidly hydrolyzed into free testosterone in plasma . It is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone propionate is synthesized by esterifying testosterone with propionic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, testosterone and propionic acid, are reacted in the presence of a catalyst. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the pure this compound. The final product is often formulated into injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions

Testosterone propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various reduced steroids .

Scientific Research Applications

Testosterone propionate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Testosterone propionate is unique among testosterone esters due to its short half-life and rapid onset of action. This requires more frequent dosing compared to longer-acting esters like testosterone enanthate and testosterone cypionate. the rapid action of this compound can be advantageous in certain therapeutic settings where quick effects are desired .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate
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InChI

InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1
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InChI Key

PDMMFKSKQVNJMI-BLQWBTBKSA-N
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Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
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Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
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Molecular Formula

C22H32O3
Record name TESTOSTERONE PROPIONATE
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DSSTOX Substance ID

DTXSID9036515
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Molecular Weight

344.5 g/mol
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Physical Description

Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L
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Mechanism of Action

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5alpha-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5alpha-reductase. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects.
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CAS No.

57-85-2
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Melting Point

244 to 252 °F (NTP, 1992), 118-123 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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